4-Piperidin-1-ylbutanenitrile hydrobromide
Description
4-Piperidin-1-ylbutanenitrile hydrobromide (CAS number unspecified) is a piperidine derivative characterized by a butanenitrile chain attached to the piperidine nitrogen. The hydrobromide salt enhances its stability and solubility, making it suitable for pharmaceutical and synthetic applications. Its nitrile group may confer unique reactivity, enabling participation in nucleophilic addition or hydrolysis reactions during synthetic processes .
Properties
IUPAC Name |
4-piperidin-1-ylbutanenitrile;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2.BrH/c10-6-2-5-9-11-7-3-1-4-8-11;/h1-5,7-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLKGBJIUNEXRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCC#N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Piperidin-1-ylbutanenitrile hydrobromide typically involves the reaction of piperidine with butanenitrile in the presence of a hydrobromic acid catalyst . The reaction conditions often include controlled temperature and pressure to ensure the desired product yield and purity . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness .
Chemical Reactions Analysis
4-Piperidin-1-ylbutanenitrile hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where the piperidine ring or the nitrile group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Piperidin-1-ylbutanenitrile hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of various industrial chemicals and materials .
Mechanism of Action
The mechanism of action of 4-Piperidin-1-ylbutanenitrile hydrobromide involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various biological receptors, potentially leading to therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison of Piperidine Derivatives
Key Observations:
Substituent Diversity: The nitrile group in 4-piperidin-1-ylbutanenitrile HBr distinguishes it from BD 1008/1047 (halogenated aromatic and aminoalkyl substituents) and galantamine (benzofuran core). Nitriles are less common in therapeutic agents but valuable in synthesis .
Pharmacological Profiles: BD 1008 and BD 1047 act as σ receptor ligands, suggesting that piperidine derivatives with aromatic and aminoalkyl groups may target neurological receptors . Galantamine HBr’s acetylcholinesterase inhibition is tied to its benzofuran and hydroxyl groups, which are absent in 4-piperidin-1-ylbutanenitrile HBr .
Salt Forms: While BD 1008/1047 are dihydrobromide salts, 4-piperidin-1-ylbutanenitrile HBr and galantamine HBr are monohydrobromides. This impacts solubility and crystallinity in formulation .
Key Observations:
- Precursor Potential: The nitrile in 4-piperidin-1-ylbutanenitrile HBr could be hydrolyzed to a carboxylic acid or reduced to an amine, enabling diversification into active pharmaceutical ingredients (APIs) .
- Regulatory Status : Unlike galantamine HBr, which meets USP standards for purity and isomerism, the target compound lacks established pharmacopeial guidelines, limiting its current therapeutic use .
Biological Activity
4-Piperidin-1-ylbutanenitrile hydrobromide is a compound derived from piperidine, a nitrogen-containing heterocyclic organic compound known for its diverse biological activities. This article explores the biological activity of 4-Piperidin-1-ylbutanenitrile hydrobromide, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
4-Piperidin-1-ylbutanenitrile hydrobromide features a piperidine ring substituted with a butanenitrile group. The presence of the nitrile group enhances its reactivity and potential biological interactions.
Biological Activity Spectrum
The biological activity of 4-Piperidin-1-ylbutanenitrile hydrobromide has been evaluated using various methodologies, including in silico predictions and experimental assays. The compound has shown promise in several areas:
- Antitumor Activity : Similar compounds have demonstrated significant antitumor effects, suggesting that 4-Piperidin-1-ylbutanenitrile hydrobromide may possess similar properties. Studies indicate that modifications to the piperidine structure can enhance antitumor activity through various mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : Research on piperidine derivatives indicates potential antimicrobial effects against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymatic functions .
- Central Nervous System Effects : Piperidine derivatives are known to interact with neurotransmitter systems, suggesting potential applications in treating central nervous system disorders. This includes possible anxiolytic or analgesic effects due to modulation of serotonin and dopamine pathways .
Case Studies and Research Findings
Several studies have investigated the biological activities of piperidine derivatives, providing insights into the potential effects of 4-Piperidin-1-ylbutanenitrile hydrobromide:
- Antitumor Activity : A study by Cheng et al. (2011) highlighted that certain piperidine derivatives inhibited coactivator-associated arginine methyltransferase 1, a target in hormone-dependent cancers. This suggests that structural modifications in piperidine compounds can lead to selective antitumor activities .
- In Silico Evaluations : A recent study utilized computer-aided drug design to predict the biological activity spectra of new piperidine derivatives, including 4-Piperidin-1-ylbutanenitrile hydrobromide. The findings indicated that these compounds could affect various enzymes and receptors, highlighting their potential as therapeutic agents across multiple medical fields .
- Antimicrobial Studies : Another research effort focused on evaluating the antibacterial properties of piperidine derivatives against common pathogens. Results showed promising activity against Gram-positive and Gram-negative bacteria, suggesting that 4-Piperidin-1-ylbutanenitrile hydrobromide may also exhibit similar antimicrobial efficacy .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
